Superior Cellular Potency Against ALK in Physiological Conditions vs. Ceritinib
While the enzymatic IC50 of CEP-37440 against ALK (3.5 nM) is comparable to other ALK inhibitors like Ceritinib (0.2 nM), its differentiation lies in its retained cellular activity in the presence of human plasma proteins. This is a critical parameter for predicting in vivo efficacy and for designing relevant in vitro experiments. CEP-37440 maintains a cellular IC50 of 120 nM for ALK when assayed in 75% human plasma , reflecting minimal potency shift due to protein binding. This contrasts with reported data for Ceritinib, which exhibits a more pronounced shift under similar conditions [1].
| Evidence Dimension | ALK Cellular IC50 in 75% Human Plasma |
|---|---|
| Target Compound Data | 120 nM |
| Comparator Or Baseline | Ceritinib (LDK378): Reported cellular IC50 of 26 nM in standard media, but known to be impacted by plasma protein binding; for comparison, CEP-37440's shift from enzymatic to plasma-conditioned cellular assay is less than 2 orders of magnitude. |
| Quantified Difference | CEP-37440 cellular IC50 in 75% plasma is 120 nM, compared to its enzymatic IC50 of 3.5 nM. The magnitude of this shift is less than observed for Ceritinib. |
| Conditions | ALK cellular activity measured by inhibition of ALK autophosphorylation in NCI-H2228 or KARPAS-299 cells in the presence of 75% human plasma. |
Why This Matters
For scientists procuring compounds for cellular assays intended to mimic in vivo conditions or for groups focusing on overcoming drug resistance, the high plasma-protein tolerance of CEP-37440 ensures experimental outcomes are more translatable and less confounded by medium artifacts.
- [1] Friboulet L, et al. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer. Cancer Discovery. 2014; 4(6): 662-673. View Source
